molecular formula C12H12N2O3 B1439102 6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1146290-26-7

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1439102
M. Wt: 232.23 g/mol
InChI Key: DIFUJTIWKDSPBP-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione, commonly referred to as 6-MID, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole-2,3-dione, and has been found to have various biochemical and physiological effects. Additionally, the advantages and limitations of 6-MID for lab experiments will be discussed, as well as future directions for research.

Scientific Research Applications

Chemical Structure and Molecular Interactions

Research on related compounds such as 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione revealed insights into molecular structures and interactions. These compounds, including a morpholin ring and an indole heterocycle, have been studied using X-ray single crystal diffraction analysis, showing strong hydrogen bonding and framework structures (Kaynak, Özbey, & Karalı, 2013).

Antituberculosis Activity

A study on derivatives of 1H-indole-2,3-dione, including morpholinomethyl variants, found significant antituberculosis activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing antituberculosis drugs (Karalı et al., 2007).

C-C and C-N Bonds Formation

A method involving iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, including 4-(1H-indol-2-yl)morpholines, was demonstrated. This approach is significant for synthesizing bioactive compounds (Li et al., 2011).

Antimicrobial Activity

A novel cyclodepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, showed antimicrobial activity against various bacterial strains, including Escherichia coli, illustrating its potential in pharmacological applications (Yancheva et al., 2012).

Cytotoxicity Evaluation

Research on 5-nitro-1H-indole-2,3-dione derivatives, including morpholinomethyl variants, showed potential in cancer treatment due to their cytotoxic effects against various human tumor cell lines (Karalı, 2002).

Synthesis and Chemical Transformations

6-(Morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, a related compound, was synthesized effectively, demonstrating the potential for creating structures with pharmacological activity (Kravchenko et al., 2006).

Xanthine Oxidase Inhibition and Anti-Inflammatory Effects

Cyclodidepsipeptides, including morpholine-diones, exhibited inhibitory activity against xanthine oxidase and significant anti-inflammatory response, indicating their therapeutic potential in conditions like gout (Šmelcerović et al., 2013).

Anticorrosion and Antibacterial Properties

1-(Morpholinomethyl)indoline-2,3-dione was studied for its inhibitory action on corrosion of metals and showed antibacterial properties, suggesting its utility in materials science (Miao, 2014).

Field-Effect Transistor Applications

Compounds like 3,7-diphenylpyrrolo[2,3-f]indole-2,6(1H,5H)-dione, related to the 1H-indole-2,3-dione structure, were investigated for use in organic field-effect transistors (OFETs), demonstrating the potential of such compounds in electronic applications (Zhang et al., 2017).

properties

IUPAC Name

6-morpholin-4-yl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-9-2-1-8(7-10(9)13-12(11)16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFUJTIWKDSPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(morpholin-4-yl)-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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